8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (BTD) is a novel heterocyclic compound that has been gaining attention in the scientific community for its potential applications in various research fields. BTD is a member of the benzoxazole family and is composed of a spirocyclic ring system. It is a versatile organic compound that has been studied for its ability to act as both an inhibitor and a catalyst. BTD has been used in a variety of research fields, including medicinal chemistry, organic synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential applications in various research fields. In medicinal chemistry, 8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its ability to act as a selective inhibitor of certain enzymes. It has also been studied for its potential use as an anti-cancer agent. In organic synthesis, 8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its ability to act as a catalyst for the synthesis of various organic compounds. In biochemistry, 8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its ability to act as an inhibitor of certain enzymes involved in the metabolism of carbohydrates.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as hydantoins, have a wide range of therapeutic applications . They are known to interact with various targets in the central nervous system (CNS), including ion channels and receptors .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its targets to modulate their function . This could result in changes in cellular signaling and function .
Biochemical Pathways
Similar compounds are known to affect a variety of pathways, particularly those involved in neuronal signaling . The downstream effects of these interactions can include changes in neuronal excitability and neurotransmitter release .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds are known to have a variety of effects, including anticonvulsant, antidiabetic, anticancer, antiarrhythmic, and anti-inflammatory activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments include its ease of synthesis and its ability to act as both an inhibitor and a catalyst. The limitations of using 8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments include its lack of selectivity and its potential to cause side effects.
Zukünftige Richtungen
Future research should focus on further elucidating the mechanism of action of 8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, as well as its potential applications in medicinal chemistry, organic synthesis, and biochemistry. Additionally, further research should be conducted to investigate the potential side effects of 8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione and to develop methods to improve its selectivity. Other potential future research directions include the development of novel methods for the synthesis of 8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione and the exploration of its potential use in other fields, such as drug delivery and gene therapy.
Synthesemethoden
8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been synthesized via a variety of methods, including a three-step synthesis, a one-step synthesis, and a two-step synthesis. The three-step synthesis involves the condensation of 1,3-benzoxazol-2-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione (8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione) with 2-chloro-1,3-benzoxazole (CBO) to form the desired product. The one-step synthesis involves the reaction of 8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione with an alkyl halide to form the desired product. The two-step synthesis involves the reaction of 8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione with a bromoacetate to form the desired product.
Eigenschaften
IUPAC Name |
8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-11-14(17-12(20)16-11)5-7-18(8-6-14)13-15-9-3-1-2-4-10(9)21-13/h1-4H,5-8H2,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCSYXVKAQKLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.